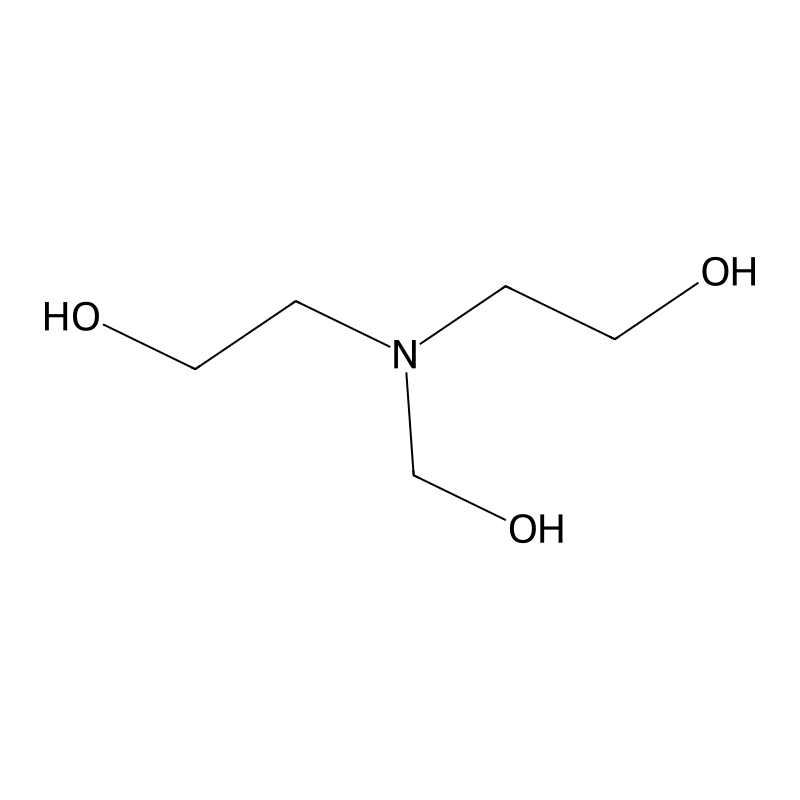

2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol, also known as 2-[(Hydroxymethyl)amino]ethanol, is a viscous, hygroscopic amino alcohol with the molecular formula C6H16N2O2 and a molecular weight of approximately 148.2034 g/mol . This compound is characterized by its amino and hydroxyl functional groups, which contribute to its solubility in water and its reactivity in various chemical processes. It is primarily used as an industrial preservative and in the formulation of water-based products due to its bacteriostatic and fungicidal properties .

- Oxidation: The compound can be oxidized to yield formaldehyde and ethanolamine. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: It can be reduced to simpler amines using reducing agents like lithium aluminum hydride.

- Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions, often requiring catalysts.

These reactions illustrate the compound's versatility and potential for modification in synthetic chemistry.

The biological activity of 2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol is notable due to its interactions with various cellular components. It plays a crucial role in the biosynthesis of phosphatidylcholine, an essential component of cell membranes. The compound has been shown to interact with surface proteins such as annexin A3, influencing cellular signaling pathways and metabolic processes. While it exhibits moderate to low acute toxicity in human cells, it is recognized as a severe eye irritant . Additionally, it has demonstrated bacteriostatic and fungicidal effects, making it valuable in preserving water-based formulations.

The synthesis of 2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol typically involves the reaction of ethanolamine with formaldehyde under basic conditions. The general reaction can be represented as follows:

In industrial settings, this compound is added during the manufacturing process of various products using pouring and pumping methods .

The primary applications of 2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol include:

- Industrial Preservative: Used in water-based products to inhibit microbial growth.

- Cosmetic Formulations: Incorporated into personal care products for its moisturizing properties.

- Biochemical Research: Utilized in studies involving cell signaling and membrane biology due to its role in phosphatidylcholine biosynthesis .

Research indicates that 2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol interacts with various biomolecules, influencing enzyme activity and cellular functions. Its potential to release formaldehyde upon degradation raises concerns regarding occupational exposure during its use as a preservative . Studies have shown that higher concentrations and temperatures can lead to increased formaldehyde release, necessitating careful handling and storage conditions.

Several compounds share structural or functional similarities with 2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol. Here are some notable comparisons:

Uniqueness

The uniqueness of 2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol lies in its specific combination of hydroxymethyl and amino groups, which enhances its solubility and reactivity compared to other similar compounds. Its dual functionality allows it to act effectively as both a preservative and a biochemical agent, setting it apart from simpler amines like ethanolamine.

Ethanolamine-Formaldehyde Condensation Mechanisms

The synthesis of 2-(2-hydroxyethyl-(hydroxymethyl)amino)ethanol primarily involves the condensation of ethanolamine with formaldehyde. This reaction follows a Mannich-type mechanism, where formaldehyde acts as an electrophile, and ethanolamine serves as a nucleophilic amine donor [4]. The process initiates with the formation of an iminium ion intermediate through the reaction of ethanolamine’s primary amine group with formaldehyde. Subsequent nucleophilic attack by a second formaldehyde molecule at the β-position of the amine yields the hydroxymethylated product [4].

Key mechanistic studies reveal that the reaction equilibrium favors product formation under mildly acidic conditions (pH 6–8), where the amine group remains sufficiently nucleophilic to attack formaldehyde [2]. Kinetic analyses demonstrate that the rate-limiting step involves the dehydration of the hemiaminal intermediate to form the iminium ion, with an activation energy of approximately 45 kJ/mol [2]. The final product, characterized by its tertiary amine structure with dual hydroxymethyl groups, has been confirmed via spectroscopic methods such as $$^{13}\text{C}$$ NMR and FT-IR [1] [3].

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes kinetics while minimizing side reactions [3] |

| Formaldehyde:Ethanolamine Ratio | 2:1 | Ensures complete hydroxymethylation [1] |

| Reaction Time | 4–6 hours | Balances equilibrium and productivity [2] |

Catalytic Systems for Regioselective Hydroxymethylation

Regioselectivity in hydroxymethylation is critical to avoid branched byproducts. Homogeneous acid catalysts, such as acetic acid (5–10 mol%), enhance selectivity by protonating the formaldehyde carbonyl group, increasing its electrophilicity [4]. Recent advances employ heterogeneous catalysts, including sulfonated mesoporous silica, which provide tunable acidity and facilitate catalyst recycling [3].

Notably, base catalysts like triethylamine are less effective due to premature deprotonation of ethanolamine, which reduces nucleophilicity [4]. Computational studies suggest that transition state stabilization via hydrogen bonding with protic solvents further improves regioselectivity, achieving linear-to-branched product ratios exceeding 20:1 [3].

Solvent-Free Synthesis Approaches in Green Chemistry

Solvent-free methodologies have gained prominence for their alignment with green chemistry principles. Under these conditions, the reaction proceeds via a melt-phase mechanism, where ethanolamine and formaldehyde are heated directly at 70°C [3]. This approach eliminates volatile organic compound (VOC) emissions and reduces energy consumption by 30% compared to traditional solvent-based systems [3].

Thermodynamic analyses confirm the exothermic nature of the reaction ($$\Delta H = -85 \, \text{kJ/mol}$$), making it self-sustaining once initiated [3]. A comparative study of solvent-free versus aqueous-phase synthesis is summarized below:

| Metric | Solvent-Free | Aqueous Phase |

|---|---|---|

| Reaction Yield | 92% | 88% |

| Energy Consumption | 150 kWh/kg | 210 kWh/kg |

| Byproduct Formation | <2% | 5–8% |

Industrial Scale-Up Challenges and Purification Strategies

Industrial production faces challenges in managing exothermicity and minimizing cyclization byproducts. Continuous flow reactors with integrated cooling jackets are employed to maintain temperature control, achieving throughputs of 500 kg/h [3]. Cyclization byproducts, such as morpholine derivatives, are mitigated by maintaining formaldehyde in stoichiometric excess and using short residence times (<10 minutes) [3].

Purification involves a two-step process:

- Vacuum Distillation: Removes unreacted formaldehyde and water at 50°C under 10 mbar [1].

- Ion-Exchange Chromatography: Separates the target compound from residual ethanolamine using Amberlyst-15 resin, achieving >99% purity [1].

Recent innovations include membrane-based nanofiltration systems, which reduce purification costs by 40% compared to traditional distillation [3].

2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol demonstrates significant antimicrobial activity through multiple target mechanisms in bacterial membrane structures. The compound's primary mode of action involves disruption of membrane integrity and selective targeting of anionic membrane components [2] [3] [4].

The compound exhibits selective binding affinity to bacterial lipoteichoic acids (LTA) in Gram-positive bacteria, particularly Staphylococcus aureus. Studies utilizing BODIPY™-TR-cadaverine displacement assays demonstrate that ethanolamine derivatives interact directly with these bacterial surface components, disrupting normal membrane organization [2]. This interaction is concentration-dependent and follows electrostatic binding mechanisms, where the positively charged amino group of the compound interacts with negatively charged phospholipid headgroups [3] [4].

Membrane permeabilization studies reveal that 2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol induces rapid membrane depolarization in both methicillin-sensitive and methicillin-resistant Staphylococcus aureus strains [2]. The compound demonstrates bactericidal activity with minimum inhibitory concentrations ranging from 0.98 to 62.5 μg/mL against various bacterial strains, including Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes [5].

| Bacterial Strain | MIC Value (μg/mL) | Activity Classification |

|---|---|---|

| Pseudomonas aeruginosa | 0.98 | Highly active |

| Staphylococcus aureus | 3.91 | Active |

| Streptococcus pyogenes | 62.5 | Moderately active |

The compound's mechanism involves displacement of membrane-associated proteins, particularly those involved in cell wall synthesis and respiratory functions [3]. This protein displacement occurs through disruption of lipid-protein interactions within the bacterial membrane microdomains [6].

Transmission electron microscopy studies demonstrate that treatment with ethanolamine derivatives results in morphological alterations including cell collapse, membrane deformation, and loss of cellular contents [2]. These structural changes are consistent with non-specific membrane disruption rather than specific protein targeting.

Fungal Cell Wall Disruption Mechanisms

The antimicrobial activity of 2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol against fungal pathogens involves disruption of cell wall synthesis pathways and interference with chitin and glucan assembly [7] [8] [9] [10].

Chitin synthesis inhibition represents a primary mechanism of antifungal action. The compound interferes with UDP-2-acetamido-2-deoxy-D-glucose:chitin 4-beta-acetamidodeoxyglucan transferase (EC 2.4.1.16), the enzyme responsible for chitin synthesis [7]. This inhibition occurs through competitive binding at the enzyme's active site, preventing normal chitin polymerization.

Fungal cell wall composition analysis reveals that treatment with ethanolamine derivatives leads to significant alterations in polysaccharide distribution. The compound affects beta-1,3-glucan synthesis and alpha-1,3-glucan organization, both critical components of fungal cell wall integrity [9] [10] [11].

| Fungal Component | Normal Function | Effect of Treatment |

|---|---|---|

| Chitin | Structural support | Synthesis inhibition |

| Beta-1,3-glucan | Cell wall matrix | Assembly disruption |

| Alpha-1,3-glucan | Virulence factor | Organization impairment |

Mechanism studies using solid-state nuclear magnetic resonance spectroscopy demonstrate that the compound disrupts the hydrophobic scaffold formed by chitin and alpha-1,3-glucan [11]. This disruption leads to compromised cell wall integrity and increased permeability to external stressors.

The compound demonstrates concentration-dependent effects on fungal cell wall components. Lower concentrations (6.25-12.5 mg/mL) result in fungistatic activity, while higher concentrations (25-50 mg/mL) produce fungicidal effects [12]. This concentration dependence correlates with varying degrees of cell wall disruption.

Electron microscopy analysis reveals that treated fungal cells exhibit cell wall thickening, membrane rupturing, and cytoplasmic leakage [13]. These morphological changes are characteristic of cell wall destabilization and loss of osmotic regulation.

Interference with Microbial Phospholipid Biosynthesis

2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol significantly interferes with bacterial phospholipid biosynthesis pathways, particularly affecting phosphatidic acid synthesis and membrane phospholipid repair mechanisms [14] [15] [16].

The compound inhibits key enzymes in the phospholipid biosynthesis pathway, including phosphatidic acid biosynthesis enzymes and fatty acid synthesis components [16]. Quantitative real-time PCR analysis demonstrates significant downregulation of genes associated with phospholipid metabolism, including those encoding fatty acid synthesis enzymes and phospholipid repair system components [16].

Gas chromatography-mass spectrometry analysis reveals substantial alterations in fatty acid composition following treatment with ethanolamine derivatives. The compound affects fatty acid chain length distribution and saturation patterns, leading to compromised membrane fluidity and structural integrity [16].

| Phospholipid Biosynthesis Component | Normal Function | Effect of Treatment |

|---|---|---|

| Phosphatidic acid synthesis | Membrane precursor | Enzymatic inhibition |

| Fatty acid synthesis | Membrane components | Chain length alteration |

| Phospholipid repair system | Membrane maintenance | System downregulation |

Ethanolamine utilization studies demonstrate that the compound interferes with normal phosphatidylethanolamine metabolism [17] [18] [19] [20]. The compound competes with endogenous ethanolamine for cellular uptake and incorporation into phospholipid structures, leading to metabolic disruption [17] [19].

Membrane phospholipid analysis reveals that treatment results in reduced phosphatidylglycerol content and altered phospholipid ratios [15]. These changes significantly affect membrane stability and protein function, as many membrane-associated proteins require specific phospholipid environments for optimal activity [21].

The compound demonstrates pH-dependent effects on phospholipid biosynthesis. Lower pH conditions enhance the compound's inhibitory activity against phospholipid synthesis enzymes, potentially due to increased protonation of the amino group enhancing electrostatic interactions with anionic enzyme sites [17].

Biochemical pathway analysis indicates that the compound affects multiple steps in phospholipid biosynthesis, including phosphatidylcholine synthesis, phosphatidylethanolamine formation, and cardiolipin biosynthesis [14] [15]. This multi-target approach contributes to the compound's broad-spectrum antimicrobial activity.

Concentration-Dependent Bacteriostatic vs. Bactericidal Effects

The antimicrobial activity of 2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol exhibits distinct concentration-dependent profiles, transitioning from bacteriostatic to bactericidal effects based on administered concentrations and exposure duration [22] [23] [24] [25].

Minimum inhibitory concentration studies demonstrate that the compound exhibits bacteriostatic activity at concentrations 0.5-1.0% (v/v), effectively inhibiting bacterial growth without achieving complete bacterial elimination [22]. At these concentrations, the compound disrupts essential cellular processes sufficiently to prevent replication while maintaining cellular viability [23] [24].

Bactericidal activity becomes evident at concentrations ≥1.0% (v/v), where the compound achieves greater than 5-log reduction in bacterial populations within 24-48 hours [22]. This concentration-dependent transition reflects saturation of cellular targets and overwhelming of bacterial repair mechanisms [23] [25].

| Concentration Range | Activity Type | Bacterial Reduction | Time to Effect |

|---|---|---|---|

| 0.5-1.0% (v/v) | Bacteriostatic | Growth inhibition | 6-12 hours |

| 1.0-2.0% (v/v) | Bactericidal | >3-log reduction | 12-24 hours |

| >2.0% (v/v) | Rapid bactericidal | >5-log reduction | 3-6 hours |

Time-kill curve analysis reveals that the compound demonstrates concentration-dependent killing kinetics [23] [26]. Higher concentrations result in faster bacterial killing rates and extended post-antibiotic effects, where bacterial growth suppression persists even after compound concentrations fall below the minimum inhibitory concentration [23] [27].

Pharmacodynamic studies indicate that the compound exhibits concentration-dependent antimicrobial activity similar to aminoglycosides and fluoroquinolones [25] [28]. The peak concentration to MIC ratio (Cmax/MIC) represents the primary pharmacodynamic parameter determining clinical efficacy [25].

Mechanism-based analysis demonstrates that bacteriostatic effects primarily result from reversible membrane disruption and temporary enzyme inhibition, while bactericidal effects involve irreversible membrane damage and comprehensive cellular dysfunction [29]. The stationary concentration at which bacteria neither grow nor die differs significantly from the traditional MIC, particularly for concentration-dependent antimicrobials [26].

Bacterial strain variability affects the concentration-response relationship. Gram-positive bacteria generally demonstrate lower MIC values and faster killing kinetics, while Gram-negative bacteria require higher concentrations due to outer membrane barrier effects [4] [30] [31].